molecular formula C18H12BrN3O3 B10930119 N-(2-bromophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2-bromophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10930119
M. Wt: 398.2 g/mol
InChI Key: HYZVYUPWHKSQMO-UHFFFAOYSA-N
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Description

N~4~-(2-BROMOPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of bromophenyl, furyl, and isoxazolo-pyridine groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-BROMOPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoxazolo-Pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Bromophenyl Group: This is achieved through a bromination reaction using bromine or a brominating agent.

    Attachment of the Furyl Group: The furyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Final Assembly: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2-BROMOPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N~4~-(2-BROMOPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N4-(2-BROMOPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-3-(2-FURYL)-2-PROPENAMIDE
  • 3-(5-(4-BROMOPHENYL)-2-FURYL)-N-(4-BUTYLPHENYL)PROPANAMIDE
  • 4,4’-DIBROMOBENZOPHENONE

Uniqueness

N~4~-(2-BROMOPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H12BrN3O3

Molecular Weight

398.2 g/mol

IUPAC Name

N-(2-bromophenyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H12BrN3O3/c1-10-16-11(17(23)20-13-6-3-2-5-12(13)19)9-14(15-7-4-8-24-15)21-18(16)25-22-10/h2-9H,1H3,(H,20,23)

InChI Key

HYZVYUPWHKSQMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=CC=C4Br

Origin of Product

United States

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